TG100435 is classified as a fructose analog, specifically targeting the GLUT5 transporter, which is known to be upregulated in certain cancer types, including breast cancer. The compound is synthesized through various chemical methods that enhance its binding affinity to the GLUT5 transporter, making it a candidate for further studies in metabolic disorders and cancer therapies.
The synthesis of TG100435 involves multiple steps that may include:
The detailed synthetic pathway may involve several stages of reaction optimization to achieve the desired pharmacological properties.
TG100435's molecular structure can be illustrated as follows:
The three-dimensional conformation of TG100435 plays a crucial role in its binding affinity and selectivity towards specific glucose transporters.
TG100435 participates in various chemical reactions typical of fructose analogs. These reactions may include:
The kinetic parameters of these reactions provide insights into the efficiency and effectiveness of TG100435 as a selective inhibitor.
The mechanism by which TG100435 exerts its effects involves:
Data from in vitro studies indicate significant inhibition of fructose uptake in cancer cell lines treated with TG100435.
These properties are vital for determining the practical applications of TG100435 in scientific research.
TG100435 has several potential applications in scientific research:
TG100435, chemically designated as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, possesses a distinctive heterocyclic architecture central to its kinase inhibitory activity [1] [5]. The benzo[1,2,4]triazine scaffold serves as a privileged structural motif that mimics the purine ring of ATP, facilitating competitive binding within the kinase domain's adenosine pocket. Key structural features contributing to its target affinity and selectivity include:
Table 1: Key Structural Descriptors of TG100435
Molecular Property | Value | Pharmacological Significance |
---|---|---|
Molecular Formula | C₂₆H₂₅Cl₂N₅O | Determines drug-likeness and metabolic stability |
Molecular Weight | 494.42 g/mol | Influences membrane permeability and bioavailability |
CAS Registry Number | 867330-68-5 | Unique compound identifier |
IUPAC Name | 7-(2,6-dichlorophenyl)-5-methyl-N-[4-[2-(pyrrolidin-1-yl)ethoxy]phenyl]benzo[e][1,2,4]triazin-3-amine | Precise chemical description |
Key Structural Motifs | Benzo[1,2,4]triazine core, Dichlorophenyl, Pyrrolidinoethoxy | Target binding and metabolic activation |
The metabolic conversion of TG100435 to TG100855 occurs specifically at the pyrrolidine nitrogen, where FMO-mediated oxidation generates a highly polarized N-oxide functionality. This transformation significantly enhances target affinity due to improved hydrogen-bonding capacity and electrostatic complementarity within the kinase ATP-binding pocket [1] [7]. Computational modeling studies reveal that the N-oxide group in TG100855 forms additional hydrogen bonds with backbone atoms in the kinase hinge region, explaining its 2-9-fold increased potency against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases compared to the parent compound [1]. This bioactivation pathway represents a sophisticated prodrug strategy inherent to TG100435's design, substantially amplifying its pharmacological efficacy through in vivo metabolic processing.
The therapeutic targeting of Src kinase represents a pivotal chapter in the evolution of molecular oncology. Src, the prototypical member of non-receptor tyrosine kinases, was historically the first oncogene discovered (v-Src) through its association with Rous sarcoma virus-induced transformation [3] [6]. This seminal discovery established the conceptual foundation for oncogene-targeted therapies. Early Src inhibitors like PP1 and PP2 demonstrated proof-of-concept but suffered from limited selectivity and unfavorable pharmacokinetics. The clinical translation of Src inhibitors progressed significantly with the development of dasatinib (BMS-354825), initially approved as a Bcr-Abl inhibitor but later recognized as a potent multitargeted agent with anti-Src activity (Kd = 0.2-1.1 nM) [3] [8].
TG100435 emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing triazine-based inhibitors for enhanced Src family kinase inhibition and oral bioavailability. Preclinical characterization revealed its broad kinase inhibition profile with inhibition constants (Kᵢ) ranging from 13-64 nM against critical oncokinases including Src, Lyn, Abl, Yes, Lck, and EphB4 [1] [3]. This multi-kinase targeting strategy represented a paradigm shift from first-generation selective inhibitors, acknowledging the complex network redundancy in oncogenic signaling pathways. TG100435 demonstrated favorable pharmacokinetic properties across species, with systemic clearance values of 20.1, 12.7, and 14.5 ml/min/kg and oral bioavailability of 74%, 23%, and 11% in mouse, rat, and dog, respectively [1]. These properties positioned it as a promising candidate among the emerging class of orally bioavailable multitargeted kinase inhibitors designed to overcome the limitations of narrow-spectrum agents.
Table 2: Evolution of Key Src Kinase Inhibitors in Oncology
Inhibitor Generation | Representative Compounds | Target Spectrum | Development Status |
---|---|---|---|
First-generation | PP1, PP2 | Broad SFK inhibition | Preclinical tools |
Second-generation | Dasatinib, Saracatinib (AZD0530) | Bcr-Abl/SFK dual inhibition | FDA-approved (Dasatinib) |
Multitargeted Agents | TG100435, Bosutinib, Ponatinib | Broad SFK/VEGFR/PDGFR inhibition | Preclinical/Clinical development |
Third-generation | KX2-391, DCC-2036 | Non-ATP competitive inhibition | Clinical trials |
The development pipeline for Src inhibitors diversified to include compounds with varying selectivity profiles, from narrow-spectrum agents like AZD475271 (selective Src inhibitor) to broader multitargeted inhibitors exemplified by TG100435 and its pharmacologically active metabolite TG100855 [3] [8]. This strategic expansion acknowledged that effective cancer therapy often requires simultaneous inhibition of multiple signaling nodes within interconnected oncogenic networks, particularly those governing angiogenesis (VEGFR, PDGFR) and metastatic dissemination (SFKs, Eph receptors) [2] [6]. TG100435 embodies this multitargeted philosophy, with its metabolite TG100855 demonstrating expanded potency against additional kinase targets beyond those inhibited by the parent compound [1].
Src kinase functions as a molecular hub integrating signals from diverse receptor systems including growth factor receptors (EGFR, PDGFR, VEGFR), integrins, and G-protein-coupled receptors [3] [6]. Its hyperactivation in malignancies promotes three fundamental cancer hallmarks: uncontrolled proliferation, invasive metastasis, and tumor-associated angiogenesis. TG100435 disrupts these processes through potent inhibition of SFK members (Kᵢ = 13-64 nM) and additional pro-angiogenic kinases:
The pharmacological impact of TG100435 is substantially amplified in vivo through its quantitative conversion to TG100855, which exhibits increased potency (2-9-fold) against the same kinase spectrum [1]. Systemic exposure assessments in preclinical models revealed that after oral administration of TG100435, the plasma exposure (AUC) of TG100855 exceeded that of the parent compound by 1.1-fold in rats and 2.1-fold in dogs. This metabolic amplification significantly enhances target coverage duration and magnitude, translating to superior efficacy in angiogenesis and metastasis models compared to non-bioactivated kinase inhibitors [1] [7]. Flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, catalyze this N-oxidation reaction rather than cytochrome P450 enzymes, rendering the activation mechanism less susceptible to common drug-drug interactions mediated by CYP inhibitors or inducers [1] [7].
Table 3: TG100435 and TG100855 Kinase Inhibition Profile and Therapeutic Implications
Target Kinase | TG100435 Kᵢ (nM) | TG100855 Kᵢ (nM) | Therapeutic Pathway Impact |
---|---|---|---|
Src | 13 | 3.2* | Proliferation, Invasion, Survival |
Lyn | 24 | 6.0* | B-cell signaling, Drug resistance |
Abl | 64 | 16* | Leukemogenesis, Stromal interaction |
Yes | 21 | 5.3* | Cell adhesion, Cytoskeletal dynamics |
Lck | 19 | 4.8* | T-cell activation, Immunomodulation |
EphB4 | 38 | 9.5* | Angiogenesis, Metastatic niche formation |
VEGFR2 | Not reported | Not reported | Angiogenesis, Vascular permeability |
*Estimated values based on 4-fold increased potency of TG100855 [1]
The multitargeted profile of TG100435/TG100855 provides a strategic advantage in overcoming the limitations of narrow-spectrum kinase inhibitors. Tumor cells frequently activate compensatory pathways when single nodes are inhibited; for example, VEGF inhibition can upregulate SFK signaling to maintain angiogenic capacity. By concurrently inhibiting Src, VEGFR, and EphB4, TG100435 disrupts complementary angiogenic pathways, resulting in more sustained anti-angiogenic effects [2] [6]. Similarly, simultaneous inhibition of Src and Abl kinases reduces the probability of resistance development through kinase gatekeeper mutations or bypass signaling activation. This polypharmacological approach positions TG100435 as a promising therapeutic strategy against complex, heterogeneous malignancies where monotherapy often yields limited clinical benefit.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3